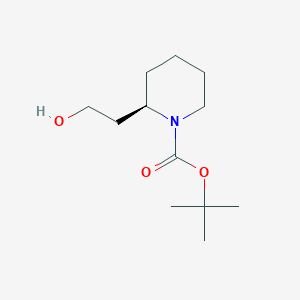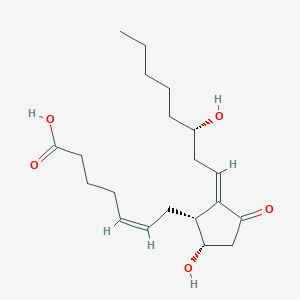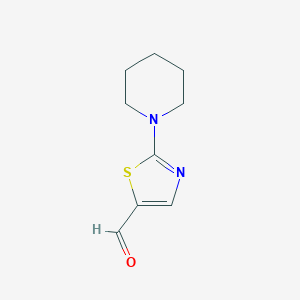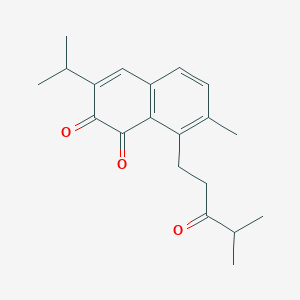![molecular formula C11H12N2O3 B152210 9-Hydroxy-3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-on CAS No. 181525-38-2](/img/structure/B152210.png)
9-Hydroxy-3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-on
Übersicht
Beschreibung
The compound 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a blue-emitting organic compound that has been synthesized and studied for its luminescent properties and potential applications in electronic devices. It is part of a broader class of heterocyclic compounds that have been explored for various biological and chemical properties, including interactions with DNA and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-3-hydroxylpyridine with 2-acetylbutyrolactone, followed by crystal growth through the slow evaporation method. This process results in a non-planar molecule with two almost co-planar conjugated rings. The hydroxyl group is in a trans position to the pyrido[1,2-a]pyrimidin heterocyclic moiety . Other related compounds have been synthesized through various methods, including condensation reactions and treatment with sodium azide or acetic acid .
Molecular Structure Analysis
The crystal structure of the compound reveals that the molecule is stabilized by N-H...O, O-H...O, and C-H...O hydrogen bonds, forming two-dimensional sheets. These sheets are further interconnected by pi-pi interactions, which contribute to the stability of the crystal structure. The dihedral angle between the two conjugated rings is only about 1.621 degrees, indicating that they are nearly flat and co-planar .
Chemical Reactions Analysis
The compound exhibits interesting reactivity patterns. Alkylation occurs at the oxygen atom, while electrophilic substitution mainly occurs at the ortho position relative to the hydroxy group. This reactivity is indicative of the compound's potential for further chemical modifications and applications . The compound's interaction with DNA has been studied, suggesting a groove mode of binding via hydrogen bonds, which could be relevant for drug design .
Physical and Chemical Properties Analysis
The compound displays an intense blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a candidate for use in electroluminescent (EL) devices. A simple EL device using this compound as the main emitting material achieved a maximum brightness of 289 cd/m^2. The thermal stability of the compound was also investigated using thermogravimetric analysis (TGA), indicating its suitability for practical applications . The compound's solubility, tautomeric equilibrium, and spectral characteristics have been studied, revealing its behavior in different environments and under various conditions .
Wissenschaftliche Forschungsanwendungen
Entwicklung psychotroper Medikamente
Paliperidon-Verunreinigung 04: ist eng verwandt mit dem pharmazeutischen Wirkstoff (API) Paliperidon, der zur Behandlung von Psychosen, insbesondere Schizophrenie, eingesetzt wird . Die Verunreinigung spielt eine entscheidende Rolle bei der Synthese und Qualitätskontrolle von Paliperidon. Durch die Untersuchung dieser Verunreinigung können Forscher den Syntheseprozess verbessern, um ihr Vorkommen zu minimieren und so die Wirksamkeit und Sicherheit des Medikaments zu gewährleisten.
Analytisches Benchmarking
Paliperidon-Verunreinigung 04: dient als Standard in analytischen Methoden wie der Chromatographie, die zum Nachweis und zur Quantifizierung von Verunreinigungen in Arzneimittelformulierungen eingesetzt werden . Dies stellt sicher, dass das endgültige pharmazeutische Produkt innerhalb der akzeptablen Grenzwerte der Verunreinigungskonzentrationen für einen sicheren menschlichen Konsum liegt.
Chemische Synthese und Kristallographie
Die Verbindung wird zur Herstellung von Kristallen für die Strukturanalyse verwendet . Die Kristallographie von Verunreinigungen kann Aufschluss über die Stabilität und Formulierung der Stammverbindung geben, was für die Entwicklung und Herstellung von Medikamenten unerlässlich ist.
Profiling der biologischen Aktivität
Derivate von Pyrido[1,2-a]pyrimidin-4-on weisen vielseitige biologische Aktivitäten auf, darunter Enzyminhibition und Rezeptorantagonismus . Die Erforschung der Paliperidon-Verunreinigung 04 könnte zur Entdeckung neuer biologischer Aktivitäten und therapeutischer Anwendungen führen.
Pflanzenschutzmittelforschung
Verbindungen mit dem Pyrido[1,2-a]pyrimidin-4-on-Gerüst wurden auf ihre Verwendung in Pflanzenschutzmitteln untersucht . Paliperidon-Verunreinigung 04 könnte als Vorläufer oder Modellverbindung für die Entwicklung neuer Pestizide oder Herbizide dienen.
Studien zu ungiftigen Verbindungen
Organoselen-Spezies, die aus Pyrido[1,2-a]pyrimidin-4-on-Verbindungen abgeleitet werden können, werden als ungiftig identifiziert und haben Anwendungen in der Therapeutik als Antioxidantien, Antihypertensiva und antimikrobielle Mittel . Die Untersuchung der Paliperidon-Verunreinigung 04 kann zur Entwicklung ungiftiger Verbindungen für den medizinischen Einsatz beitragen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “9-Hydroxy-3-(2-Hydroxyethyl)-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One” are currently unknown. This compound is an impurity of Paliperidone , which is an antipsychotic drug that primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors . .
Mode of Action
Given its structural similarity to Paliperidone , it might interact with dopamine and serotonin receptors, but this is purely speculative
Biochemical Pathways
If it does interact with dopamine and serotonin receptors like paliperidone , it could potentially affect pathways related to mood regulation, reward, and cognition.
Eigenschaften
IUPAC Name |
9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2-3,5,14-15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWAVGJDQQQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036114 | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181525-38-2 | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181525-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181525382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-HYDROXY-3-(2-HYDROXYETHYL)-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
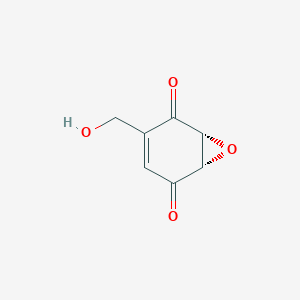
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

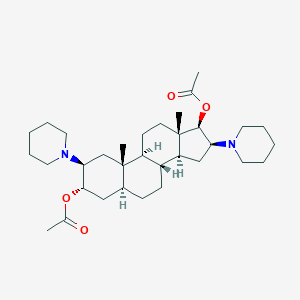
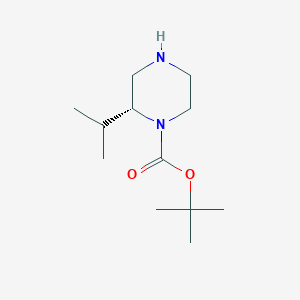
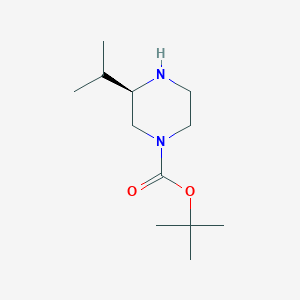
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)

